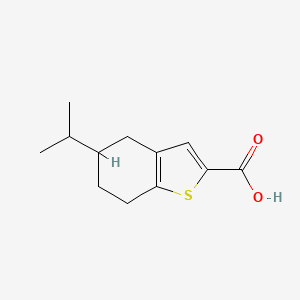![molecular formula C19H18ClFN2O2 B2486237 (3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile CAS No. 477889-17-1](/img/structure/B2486237.png)
(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile” is a chemical compound with the CAS Number: 477889-17-1. It has a molecular weight of 360.82 and its IUPAC name is (3E)-3-{[(4-chlorobenzyl)oxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile .
Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
In a study by Viji et al. (2020), molecular docking and quantum chemical calculations were conducted on a similar compound, focusing on its molecular structure and spectroscopic data. The study involved density functional theory (DFT) calculations, vibrational spectra analysis, and molecular electrostatic potential (MEP) evaluations. The biological effects of the compound were predicted based on molecular docking results (Viji et al., 2020).
Synthesis and Characterization of Derivatives
Al‐Sehemi et al. (2012) explored the interaction of similar compounds, leading to the synthesis and characterization of derivatives. The study included IR, UV, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into the molecular orbitals and energy gaps of the systems (Al‐Sehemi et al., 2012).
Antimicrobial Activity Studies
Research by Viji et al. (2020) on a related compound involved analysis of its antimicrobial activity. The compound exhibited antifungal and antibacterial effects, with molecular docking used to identify interactions with different proteins. The study also included NBO analysis for molecular stability and Fukui functions for local reactivity properties (Viji et al., 2020).
Synthesis and Antimicrobial Activity of Nicotinonitrile Derivatives
Guna et al. (2015) synthesized related compounds and evaluated their antimicrobial activity against various bacteria and fungi. The structures of the products were elucidated using IR, NMR, mass spectral data, and elemental analysis (Guna et al., 2015).
Computational Approach for Anticancer Agents
Sheikh et al. (2010) conducted in silico molecular docking analyses of similar compounds in the active sites of enzyme cytochrome P450 reductase. This study aimed to computationally obtain new anticancer agents, highlighting the compound's affinity for the enzyme's active sites (Sheikh et al., 2010).
Phase Transition and Computational Investigations
Alamro et al. (2021) designed and investigated laterally di-substituted derivatives for their mesomorphic properties. The study included elemental analyses, NMR, FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM). Computational methods were used to deduce optimized geometrical architectures (Alamro et al., 2021).
Spectroscopic and Quantum Chemical Studies for Antimicrobial Activity
Sivakumar et al. (2021) conducted experimental and theoretical vibrational studies on a related compound, comparing them with standard values for consistency. The study included DFT analysis, HOMO-LUMO energy distribution, and molecular electrostatic potential (MEP) mapping. Antimicrobial activity was also evaluated (Sivakumar et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-2-[4-(3-fluoropropoxy)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-18-6-2-15(3-7-18)14-25-23-13-17(12-22)16-4-8-19(9-5-16)24-11-1-10-21/h2-9,13,17H,1,10-11,14H2/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBICWBONBGDAW-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C(C#N)C2=CC=C(C=C2)OCCCF)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
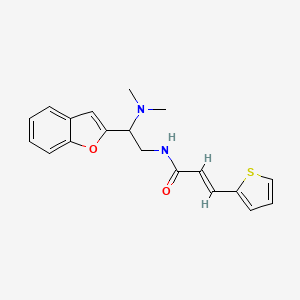
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
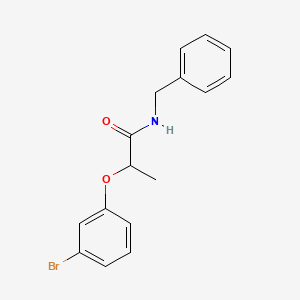
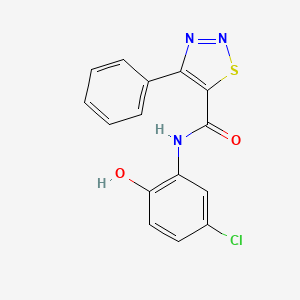
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)


![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
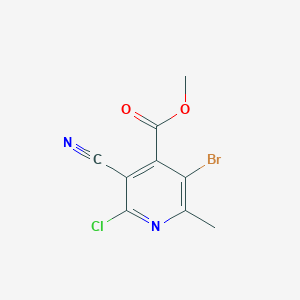
![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
